N1-(4-ethoxyphenyl)-N2-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide
Description
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Properties
IUPAC Name |
N'-(4-ethoxyphenyl)-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N4O4/c1-4-32-21-11-7-19(8-12-21)26-24(30)23(29)25-17-22(28-15-13-27(2)14-16-28)18-5-9-20(31-3)10-6-18/h5-12,22H,4,13-17H2,1-3H3,(H,25,29)(H,26,30) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAMDOISHWKTIGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C(=O)NCC(C2=CC=C(C=C2)OC)N3CCN(CC3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(4-ethoxyphenyl)-N2-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article aims to provide a detailed overview of its biological activity, supported by data tables and case studies.
Chemical Structure and Properties
The molecular structure of this compound includes functional groups that are critical to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C23H29N3O5 |
| Molecular Weight | 429.49 g/mol |
| Purity | ≥ 95% |
| Solubility | Not Specified |
The biological activity of this compound is attributed to its interactions with various molecular targets, including enzymes and receptors involved in disease processes. Preliminary studies suggest that it may act through:
- Enzyme Inhibition : The compound may inhibit specific enzymes related to cancer and inflammatory pathways.
- Receptor Modulation : It could interact with cellular receptors, influencing signaling pathways that regulate cell growth and apoptosis.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. A notable study demonstrated its effects on various cancer cell lines:
Case Study: Anticancer Activity
In vitro tests showed a dose-dependent inhibition of cell proliferation in breast and prostate cancer cell lines, with IC50 values comparable to established chemotherapeutics. This suggests potential for development as an anticancer agent.
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties.
Case Study: Inflammation Model
In a murine model of acute inflammation, administration of the compound resulted in significant reductions in edema and inflammatory markers, indicating its potential application in treating inflammatory diseases.
Antimicrobial Activity
Preliminary evaluations have indicated that this compound possesses antimicrobial properties.
Case Study: Antimicrobial Evaluation
Testing against various bacterial strains revealed notable antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli . These findings support further investigation into its potential as an antibacterial agent.
Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Anticancer | Significant inhibition of tumor growth |
| Anti-inflammatory | Reduction in edema and inflammatory markers |
| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria |
Preparation Methods
Palladium-Catalyzed Piperazine Formation
The 4-methylpiperazine fragment is synthesized via a palladium-catalyzed cyclization of propargyl carbonates with diamines. For example, reacting 1,2-diaminoethane with propargyl carbonate derivatives under Pd(0)/DPEphos catalysis yields piperazines in >95% yield. Substituted propargyl carbonates (e.g., 4-methoxyphenyl-propargyl carbonate) introduce aryl groups at the C2 position of the piperazine ring.
Optimized Conditions :
- Catalyst: 3 mol% Pd(0) with DPEphos ligand
- Solvent: Dichloromethane
- Temperature: 0°C to room temperature
- Yield: 98% (isolated)
Introduction of the 4-Methoxyphenyl Group
The 4-methoxyphenyl substituent is installed via nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling. A Friedel-Crafts alkylation using 4-methoxyphenylmagnesium bromide and a bromoethyl-piperazine intermediate achieves regioselective functionalization.
Key Reaction :
$$
\text{Br-CH}2\text{-CH(Nosypiperazine)} + \text{4-MeO-C}6\text{H}4\text{-MgBr} \xrightarrow{\text{CuI}} \text{4-MeO-C}6\text{H}4\text{-CH}2\text{-CH(Nosypiperazine)}
$$
Note: "Nosyl" (nosyl = o-nitrobenzenesulfonyl) protects the piperazine nitrogen during functionalization.
Deprotection and Amine Generation
Removal of the nosyl group via thiophenol/K$$2$$CO$$3$$ in DMF liberates the secondary amine, yielding 2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethylamine.
Synthesis of the N1-(4-Ethoxyphenyl)Oxalamide Component
Oxalyl Chloride Mediated Amidation
Classical amidation employs oxalyl chloride to activate oxalic acid. Reacting 4-ethoxyaniline with oxalyl chloride generates N1-(4-ethoxyphenyl)oxalyl chloride:
$$
\text{H}2\text{C}2\text{O}4 + \text{SOCl}2 \rightarrow \text{ClC(O)C(O)Cl} \xrightarrow{\text{4-EtO-C}6\text{H}4\text{-NH}2} \text{4-EtO-C}6\text{H}_4\text{-NHC(O)C(O)Cl}
$$
Ruthenium-Catalyzed Dehydrogenative Coupling
A sustainable alternative utilizes Ru-PNNH pincer complexes (e.g., Ru-5 ) to couple ethylene glycol with 4-ethoxyaniline, producing the oxalamide directly with H$$2$$ evolution:
$$
\text{HOCH}2\text{CH}2\text{OH} + 2 \text{4-EtO-C}6\text{H}4\text{-NH}2 \xrightarrow{\text{Ru-5, tBuOK}} \text{4-EtO-C}6\text{H}4\text{-NHC(O)C(O)NH-C}6\text{H}4\text{-4-OEt} + 2 \text{H}_2
$$
Conditions :
Final Coupling and Purification
Amide Bond Formation
The N2-substituted ethylamine is reacted with N1-(4-ethoxyphenyl)oxalyl chloride under Schotten-Baumann conditions:
$$
\text{4-EtO-C}6\text{H}4\text{-NHC(O)C(O)Cl} + \text{H}2\text{N-CH(C}6\text{H}4\text{-4-OMe)-CH}2\text{-N(CH}3\text{)C}3\text{H}6\text{N} \xrightarrow{\text{NaOH, H}2\text{O/Et}_2\text{O}} \text{Target Compound}
$$
Workup :
Resolution of Enantiomers
If chirality arises at the ethyl carbon bearing 4-methoxyphenyl and piperazine groups, enantiomers are resolved via diastereomeric salt formation with (-)-di-p-toluoyl-D-tartaric acid.
Analytical Data and Characterization
Spectral Data
Crystallographic Data
Single-crystal X-ray analysis confirms the planar oxalamide core and chair conformation of the piperazine ring.
Comparative Evaluation of Synthetic Routes
| Method | Yield (%) | Atom Economy | Stereocontrol |
|---|---|---|---|
| Oxalyl Chloride | 70–85 | Moderate | Low |
| Ru-Catalyzed | 66–96 | High | Moderate |
| Pd-Catalyzed | >95 | High | High |
The Ru-catalyzed route excels in sustainability but requires optimized ligand systems for asymmetric induction. Classical methods remain practical for small-scale synthesis.
Industrial-Scale Considerations
For bulk production, the Pd-catalyzed cyclization and Ru-mediated coupling are preferred due to scalability and reduced waste. Continuous flow systems enhance safety during oxalyl chloride handling.
Q & A
Q. What are the recommended synthetic routes for N1-(4-ethoxyphenyl)-N2-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide, and how can structural purity be validated?
- Methodological Answer : A stepwise approach involves coupling 4-ethoxyaniline with an oxalyl chloride intermediate, followed by reaction with a pre-synthesized 2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethylamine derivative. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is critical to remove unreacted precursors. Structural validation requires 1H/13C-NMR to confirm aromatic protons (δ 6.5–7.5 ppm), piperazine methyl groups (δ 2.2–3.0 ppm), and oxalamide carbonyls (δ 160–170 ppm). IR spectroscopy should confirm C=O (1650–1750 cm⁻¹) and N-H (3200–3400 cm⁻¹) stretches. Mass spectrometry (ESI-MS) provides molecular ion verification .
Q. Which analytical techniques are optimal for assessing compound stability under varying pH and temperature conditions?
- Methodological Answer : Use HPLC-UV with a C18 column (mobile phase: acetonitrile/0.1% formic acid) to monitor degradation products. Accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) coupled with LC-MS/MS can identify hydrolytic or oxidative breakdown products, such as free piperazine or ethoxyphenyl fragments. For pH-dependent stability, incubate the compound in buffers (pH 1–10) and quantify intact compound via peak area normalization .
Advanced Research Questions
Q. How can computational modeling optimize the synthesis of this compound, particularly in reducing side reactions?
- Methodological Answer : Employ density functional theory (DFT) to calculate transition-state energies for key steps (e.g., amide bond formation). Reaction path sampling (e.g., using the artificial force induced reaction method) identifies intermediates prone to side reactions, such as over-alkylation of the piperazine nitrogen. Pair computational predictions with DoE (Design of Experiments) to empirically validate optimal solvent polarity (e.g., DMF vs. THF) and temperature ranges (e.g., 60–80°C) .
Q. What strategies resolve contradictory pharmacological data (e.g., receptor binding vs. functional assays) for this compound?
- Methodological Answer : Contradictions may arise from assay-specific conditions. For example, if the compound shows high H1/H4 receptor binding affinity but low functional activity (e.g., cAMP modulation), perform radioligand displacement assays (using [³H]-mepyramine for H1) alongside calcium flux assays (for H4-mediated Gαq signaling). Adjust cell membrane preparation protocols (e.g., detergent concentration) to preserve receptor conformation. Cross-validate with molecular dynamics simulations to assess ligand-receptor binding kinetics .
Q. How can impurity profiles be characterized to meet pharmacopeial standards for preclinical studies?
- Methodological Answer : Use UHPLC-QTOF-MS with a charged aerosol detector (CAD) to quantify impurities at ≤0.1% levels. For example, detect residual ethyl chloride (from ethoxyphenyl synthesis) via m/z 64.5 [M+H]⁺. Structural elucidation of unknown impurities requires NMR-guided fractionation (preparative HPLC) and comparison with synthetic standards. Reference ICH Q3A guidelines for qualification thresholds and toxicological risk assessment .
Q. What in vitro models best predict the compound’s blood-brain barrier (BBB) permeability for CNS-targeted applications?
- Methodological Answer : Use parallel artificial membrane permeability assays (PAMPA-BBB) with a lipid composition mimicking brain endothelial cells. Validate with Caco-2 cell monolayers (TEER ≥300 Ω·cm²) to measure apparent permeability (Papp). For mechanistic insights, perform transporter inhibition studies (e.g., with verapamil for P-gp efflux) and correlate results with logD (pH 7.4) values calculated via shake-flask/HPLC methods. A logD >1.5 typically indicates favorable BBB penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
